molecular formula C15H20N6O2 B2604832 (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1705255-15-7

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2604832
CAS RN: 1705255-15-7
M. Wt: 316.365
InChI Key: QKGCVJARKCOUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a potent DDR1 inhibitor . DDR1 is a receptor tyrosine kinase that interacts with collagen, a major component of the extracellular matrix . Inhibition of DDR1 has been shown to prevent fibrosis and loss of renal function in a genetic mouse model of Alport Syndrome .


Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray diffraction . The structure reveals an intramolecular hydrogen bond between the N atom of the oxadiazole moiety and an NH2 group .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds Research has been conducted on the synthesis of new classes of cyclic dipeptidyl ureas and other heterocyclic compounds. These compounds are synthesized through various chemical reactions, including Ugi reactions and subsequent modifications. Such processes yield pseudopeptidic triazines and oxazolines, which are of interest due to their structural uniqueness and potential biological activities (Sañudo et al., 2006).

Antimicrobial and Anticancer Activities Several studies have focused on the synthesis of compounds with potential antimicrobial and anticancer activities. New pyridine derivatives, oxazole clubbed pyridyl-pyrazolines, and other heterocyclic compounds have been synthesized and evaluated for their activities against various strains of bacteria, fungi, and cancer cell lines. These studies highlight the promising biological activities of these compounds, making them candidates for further investigation as pharmaceutical agents (Patel et al., 2011); (Katariya et al., 2021).

Structural and Molecular Docking Studies Research also encompasses the structural exploration of novel bioactive heterocycles through X-ray diffraction studies and Hirshfeld surface analysis. These studies provide insights into the molecular interactions and stability of these compounds, which are crucial for understanding their biological activities and for the development of new drugs. Furthermore, molecular docking studies are employed to predict the interactions of these compounds with biological targets, aiding in the design of more effective and selective therapeutic agents (Prasad et al., 2018).

Catalysis and Synthetic Methodologies In addition to biological applications, research on these compounds includes the development of novel synthetic methodologies, such as catalyst- and solvent-free conditions for the synthesis of benzamide derivatives. These studies contribute to the advancement of green chemistry by developing more efficient and environmentally friendly synthetic routes (Moreno-Fuquen et al., 2019).

Mechanism of Action

This compound acts by inhibiting the phosphorylation of DDR1 . This prevents collagen-induced activation of renal epithelial cells expressing DDR1 .

Future Directions

The therapeutic potential of DDR1 inhibitors like this compound is currently being explored . They may have applications in the treatment of fibrotic diseases and other conditions where DDR1 plays a role .

properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-20-9-12(17-19-20)15(22)21-6-2-3-10(8-21)7-13-16-14(18-23-13)11-4-5-11/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGCVJARKCOUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.